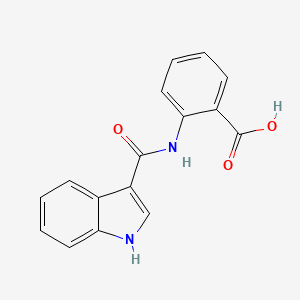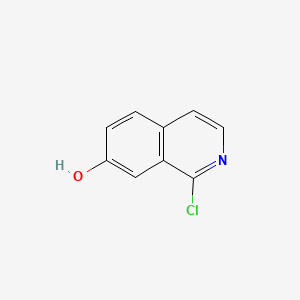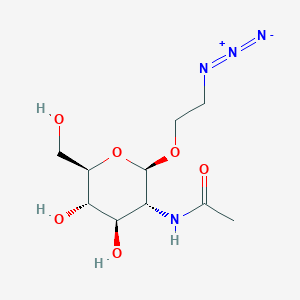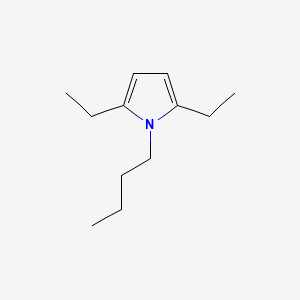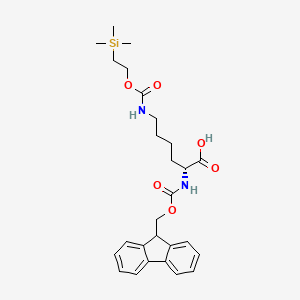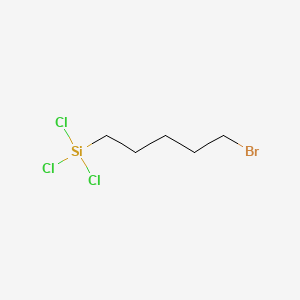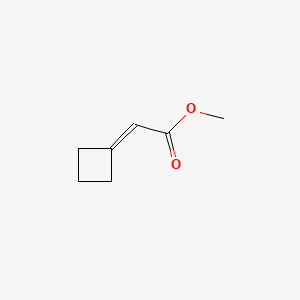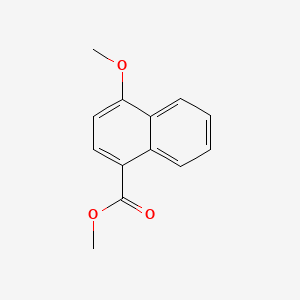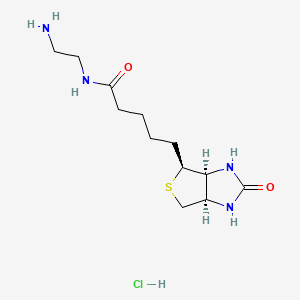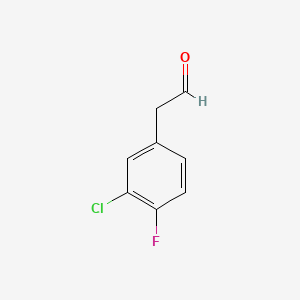
Haloperidol-1-hydroxy-2/'-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Haloperidol-1-hydroxy-2’-b-D-glucuronide is a paramount metabolite originating from the prominent antipsychotic compound Haloperidol . It is available from creative biolabs . The formula for Haloperidol-1-hydroxy-2’-b-D-glucuronide is C 27 H 33 ClFNO 9 and it has a molecular weight of 570 .
Synthesis Analysis
For many drugs and xenobiotics, glucuronidation is the major metabolic pathway of detoxification . In radiolabeling studies, approximately 30% of the radioactivity is excreted in the urine following a single oral administration of 14C-labelled haloperidol, while 18% is excreted in the urine as haloperidol glucuronide .Molecular Structure Analysis
The molecular structure of Haloperidol-1-hydroxy-2’-b-D-glucuronide conforms to the structure (1 H NMR) as per the data available .Chemical Reactions Analysis
Glucuronidation is a major metabolic pathway for Haloperidol. This process involves the coupling of a highly hydrophilic glucuronic acid to aliphatic / aromatic alcohols, thiols or carboxylic acids or even amines .Wirkmechanismus
Haloperidol, from which Haloperidol-1-hydroxy-2’-b-D-glucuronide originates, exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain .
It is recommended to be stored at -20°C for long term storage .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Haloperidol-1-hydroxy-2/'-D-glucuronide involves the glucuronidation of Haloperidol, which is a well-known antipsychotic drug. The hydroxyl group at position 1 of Haloperidol is selectively oxidized to form a carboxylic acid group. The carboxylic acid group is then activated using a coupling reagent, such as EDC, to form an intermediate that can react with D-glucuronic acid. The resulting Haloperidol-1-hydroxy-2/'-D-glucuronide can be purified using standard methods such as column chromatography or preparative HPLC." "Starting Materials": ["Haloperidol", "D-glucuronic acid", EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine), DMF (N,N-dimethylformamide), THF (tetrahydrofuran), DIPEA (diisopropylethylamine), NaHCO3 (sodium bicarbonate), NaCl (sodium chloride), EtOAc (ethyl acetate), H2O (water)"] "Reaction": [ "Step 1: Oxidation of Haloperidol at position 1 using a suitable oxidizing agent such as NaIO4 or PCC to form the corresponding carboxylic acid.", "Step 2: Activation of the carboxylic acid group using a coupling reagent such as EDC and DMAP in DMF or THF to form an intermediate.", "Step 3: Addition of D-glucuronic acid to the intermediate in the presence of DIPEA and NaHCO3 to form Haloperidol-1-hydroxy-2/'-D-glucuronide.", "Step 4: Purification of the product using standard methods such as column chromatography or preparative HPLC." ] } | |
CAS-Nummer |
100442-86-2 |
Produktname |
Haloperidol-1-hydroxy-2/'-D-glucuronide |
Molekularformel |
C27H33ClFNO9 |
Molekulargewicht |
570.007 |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[2-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-hydroxybutyl]-5-fluorophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33ClFNO9/c28-16-5-3-15(4-6-16)27(37)9-12-30(13-10-27)11-1-2-19(31)18-8-7-17(29)14-20(18)38-26-23(34)21(32)22(33)24(39-26)25(35)36/h3-8,14,19,21-24,26,31-34,37H,1-2,9-13H2,(H,35,36)/t19?,21-,22-,23+,24-,26+/m0/s1 |
InChI-Schlüssel |
BMEZYYSQKUDMEQ-UYBBYXDNSA-N |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=C(C=C(C=C3)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



